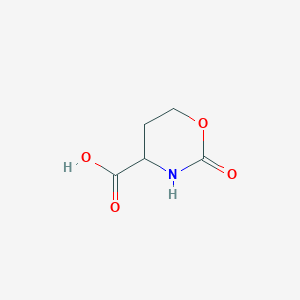

2-Oxo-1,3-oxazinane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-oxazinane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSPESEXGPUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid and Its Derivatives

Classical and Conventional Synthetic Routes to the 1,3-Oxazinane (B78680) Core

The foundational step in synthesizing the target molecule often involves the construction of the 1,3-oxazinane heterocyclic core. Conventional methods have been well-established for this purpose, primarily relying on cyclization and multi-component strategies.

Cyclization Strategies Involving Amino Alcohols and Carbonyl Derivatives

A primary and straightforward method for forming the 1,3-oxazinane ring is the condensation reaction between a 1,3-amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. This reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the saturated heterocycle. The reaction can be catalyzed by acids or bases and is often performed with azeotropic removal of water to drive the equilibrium towards the product. Modern variations of this method may employ microwave irradiation to accelerate the reaction, sometimes in the presence of air, which can facilitate the process. For instance, reacting N-methyl aminopropanol (B1366323) with various aldehydes under microwave heating has been shown to produce the corresponding oxazinanes in excellent yields.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, offer an efficient and atom-economical route to the 1,3-oxazinane core. These one-pot procedures are valued for their ability to rapidly generate molecular complexity from simple starting materials. A common MCR approach for 1,3-oxazine derivatives involves the condensation of a phenol (B47542) (such as α- or β-naphthol), an amine or aniline, and an aldehyde, typically formaldehyde. These reactions can be catalyzed by various catalysts, including biodegradable ones like thiamine (B1217682) hydrochloride (Vitamin B1) in an aqueous medium, highlighting the development of greener synthetic methodologies.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reference |

|---|---|---|---|---|---|

| β-Naphthol | Aniline | Formaldehyde | Thiamine Hydrochloride (VB1) | Water | |

| β-Naphthol | p-Bromoaniline | Formaldehyde | Hydrochloric Acid | Methanol | |

| Substituted Phenols | Primary Aliphatic Amines | Formaldehyde | Not specified | Not specified |

Formation of the 2-Oxo (Carbamate) Moiety via Carbonylation and Related Reactions

To convert the 1,3-oxazinane core into the desired 2-oxo-1,3-oxazinane structure, a carbonyl group must be introduced at the C2 position, forming a cyclic carbamate (B1207046). This is typically achieved through carbonylation reactions. A common and effective method involves the cyclization of a suitable precursor, such as a 3-hydroxy-butyl carbamate, using a phosgene (B1210022) equivalent like triphosgene. This reaction directly installs the carbonyl group and closes the ring to form the 2-oxo-1,3-oxazinane system.

Other carbonylation agents can also be employed. For example, isocyanates can react with appropriate substrates to form the carbamate linkage as part of the ring-closure process. The synthesis of related benzoxazine (B1645224) structures has been achieved by condensing salicylamide (B354443) with aldehydes, which incorporates a pre-existing amide bond that becomes part of the final heterocyclic ring. These methods are crucial for accessing the specific 2-oxo functionality of the target scaffold.

Advanced and Stereoselective Synthesis of 2-Oxo-1,3-oxazinane-4-carboxylic Acid Scaffolds

Creating the this compound scaffold with specific stereochemistry at the C4 position requires more sophisticated synthetic strategies. These advanced methods focus on controlling the stereochemical outcome of the reaction, which is vital for the synthesis of enantiomerically pure, biologically active compounds.

Chiral Pool Synthesis Utilizing Natural Product Derivatives (e.g., Carbohydrates, Amino Acids)

Chiral pool synthesis leverages the use of readily available, enantiomerically pure natural products as starting materials. Amino acids are ideal precursors for the synthesis of chiral this compound because they possess inherent stereochemistry and the necessary functional groups. Specifically, amino acids like L-aspartic acid or L-glutamic acid are excellent candidates. For example, L-aspartic acid contains a carboxylic acid at the desired C4 position (relative to the nitrogen) and a second carboxylic acid that can be selectively reduced to a primary alcohol. This creates the necessary 1,3-amino alcohol functionality within the molecule. The subsequent protection of the amino group, followed by cyclization with a carbonylation agent, would yield the target chiral this compound. This strategy has been successfully applied in the synthesis of the analogous five-membered ring system, 2-oxo-oxazolidine-4-carboxylic acid, from L-serine.

Asymmetric Induction and Diastereoselective Control in Cyclization Reactions

Diastereoselective control is another powerful strategy, often employed when a stereocenter is already present in the acyclic precursor. This existing chiral center can direct the formation of a new stereocenter during the ring-closing step. Diastereoselective aza-Wacker cyclizations of O-allyl hemiaminals, for example, have been shown to produce substituted oxazolidines with high levels of diastereoselectivity, a principle that can be extended to the synthesis of six-membered oxazinanes. The choice of catalyst, substrate geometry (cis or trans), and reaction conditions are critical for achieving high diastereoselectivity in these transformations.

| Strategy | Description | Key Reagents/Methods | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like amino acids (e.g., L-aspartic acid) to transfer chirality to the final product. | L-Serine, L-Aspartic Acid | |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce enantioselectivity in the ring-forming reaction. | Chiral Magnesium Phosphate (B84403) Catalyst | |

| Diastereoselective Cyclization | An existing stereocenter in the precursor directs the stereochemistry of the newly formed stereocenter during cyclization. | Aza-Wacker Cyclization |

Enantioselective Catalysis for 1,3-Oxazinane Ring Formation

The asymmetric synthesis of the 1,3-oxazinane core, a key structural feature in many biologically active compounds, is of significant interest. Enantioselective catalysis offers a powerful tool to control the stereochemistry of the cyclization process, yielding chiral products with high optical purity.

Various catalytic systems have been developed to achieve this. One notable approach involves a tandem CO2-capture and enantioselective cyclization to prepare 6-membered cyclic carbamates with high enantioselectivity. nih.gov This method utilizes a metal-free, methoxy-quinoline-derived bifunctional bis(amidine)-triflimidic acid complex. nih.gov This organocatalyst is designed to stabilize a carbamic acid intermediate, formed from an unsaturated amine and carbon dioxide, while activating it for the subsequent carbon-oxygen bond formation that closes the ring. acs.orgnih.gov This strategy has been successful in preparing constrained 1,3-amino alcohols featuring a chiral tertiary alcohol carbon in good yields and with high levels of enantioselection. nih.gov

Another effective method for the enantioselective one-pot synthesis of 1,3-oxazinanes involves the use of a chiral magnesium phosphate catalyst. This reaction proceeds through the formation of a hemiaminal intermediate, which is generated by the enantioselective addition of an alcohol to an imine. nih.gov This intermediate then undergoes intramolecular cyclization under mild basic conditions to furnish the chiral 1,3-oxazinane product in high yield and with excellent enantioselectivity. nih.gov

Organocatalytic [4+2] cycloaddition reactions also provide a novel route to chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. nih.govnih.govrsc.org For instance, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, catalyzed by organocatalysts like squaramide or thiourea (B124793) derivatives, can produce the desired products with excellent diastereoselectivity and good enantioselectivity. nih.govrsc.org

The table below summarizes key findings in enantioselective catalysis for forming six-membered cyclic carbamates and oxazinanes.

| Catalyst Type | Reactants | Key Features | Yield | Enantiomeric Excess (ee) | Ref |

| Bifunctional Organocatalyst | Unsaturated basic amine, CO2 | Metal-free, stabilizes carbamic acid intermediate | Good | High | nih.govacs.orgnih.gov |

| Chiral Magnesium Phosphate | Imines, Alcohols | One-pot synthesis via hemiaminal intermediate | High | Excellent | nih.gov |

| Squaramide Organocatalyst | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | [4+2] cycloaddition, metal-free | up to 87% | up to 96% | nih.govrsc.org |

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Utilization of Aqueous and Solvent-Free Reaction Media

A significant advancement in green synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives like water, or by eliminating the solvent altogether. For the synthesis of related 2-oxo-oxazolidine-4-carboxylic acid compounds, a method has been developed that uses water as the solvent. google.com This process involves reacting a 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis, achieving a product yield of over 86%. google.com This approach is not only environmentally friendly but also enhances safety and simplifies operational procedures. google.com

Furthermore, the carboxylative cyclization of certain allylic amines with carbon dioxide can be performed under solvent-free conditions, particularly using supercritical CO2, which acts as both reactant and solvent. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific microwave-assisted protocols for this compound are not extensively detailed in the provided context, the general applicability of microwave heating to heterocycle synthesis suggests its potential for improving the efficiency of forming the 1,3-oxazinane ring. This technique can significantly reduce the energy input and time required for synthesis, aligning with the principles of green chemistry.

Mechanochemical Approaches for Enhanced Efficiency

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) rather than conventional dissolution and heating, represents a powerful solvent-free synthetic strategy. This approach can enhance reaction rates, and in some cases, enable transformations that are difficult to achieve in solution. The application of mechanochemical methods to the synthesis of 1,3-oxazinanes offers a promising avenue for improving efficiency and reducing solvent waste, thereby contributing to a greener synthetic process.

Catalyst-Free Methodologies for Regioselective Transformations

Developing synthetic routes that avoid the use of catalysts, particularly those based on heavy metals, is a core goal of green chemistry. Catalyst-free methods can simplify purification processes and eliminate waste associated with catalyst production and disposal. A notable example is the metal- and base-free carboxylative cyclization of specific allylic amines with carbon dioxide under high pressure. mdpi.com This reaction proceeds without a catalyst to form cyclic carbamates, demonstrating the feasibility of catalyst-free approaches. mdpi.com Such methodologies are highly desirable for their operational simplicity and reduced environmental impact.

Optimization of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Syntheses of this compound and its derivatives are increasingly designed to maximize atom economy.

The use of carbon dioxide (CO2) as a C1 building block is an excellent example of a highly atom-economical and sustainable approach. rsc.org Instead of hazardous reagents like phosgene, CO2 can be directly incorporated to form the carbamate functionality of the 1,3-oxazinane ring. rsc.org Cycloaddition reactions, such as the [4+2] cycloadditions used to form chiral 1,2-oxazinane scaffolds, are inherently atom-economical as all the atoms of the reactants are incorporated into the cyclic product. nih.govnih.gov These strategies not only reduce waste but also utilize a cheap, abundant, and non-toxic feedstock in the case of CO2. rsc.org

The table below highlights various green chemistry approaches for the synthesis of cyclic carbamates and related structures.

| Green Chemistry Principle | Methodology | Reactants/Conditions | Key Advantages | Ref |

| Aqueous Media | Hydrolysis | 2-amino-3-hydroxy methyl propionate hydrochloride, S,S'-dimethyl dithiocarbonate, Water | Environmentally friendly, high safety, high yield (>86%) | google.com |

| Solvent-Free | Carboxylative Cyclization | Allylic amines, Supercritical CO2 | Eliminates organic solvents, CO2 acts as reactant and medium | mdpi.com |

| Catalyst-Free | Carboxylative Cyclization | Allylic amines, High-pressure CO2 | Avoids metal/base catalysts, simplifies purification | mdpi.com |

| Atom Economy | CO2 Fixation | Amino alcohols, CO2 | Replaces hazardous reagents (e.g., phosgene), high atom efficiency | rsc.org |

| Atom Economy | [4+2] Cycloaddition | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | All reactant atoms incorporated into the product | nih.govnih.gov |

Solid-Phase Synthetic Techniques for the Generation of this compound Libraries

The generation of chemical libraries for drug discovery and screening often employs solid-phase synthesis, a technique that allows for the rapid production of a large number of compounds through a streamlined purification process. While specific literature detailing the solid-phase synthesis of this compound libraries is not extensively documented, a viable strategy can be conceptualized based on established solid-phase organic synthesis (SPOS) principles and known solution-phase reactions for similar heterocyclic systems.

A plausible approach would involve anchoring a protected amino acid to a solid support, followed by a series of reactions to construct the 1,3-oxazinan-2-one (B31196) ring, and finally cleaving the product from the resin. This methodology allows for diversification at various points in the synthetic sequence. For instance, different amino acids can be used as the starting material, and various reagents can be introduced to modify the heterocyclic core or its substituents.

A proposed solid-phase synthetic route could begin with the immobilization of an N-protected amino acid, such as an Fmoc-amino acid, onto a suitable resin like Wang or 2-chlorotrityl chloride resin. The protected amino acid provides the chiral center and the carboxylic acid functionality at the 4-position of the target molecule. The subsequent key steps would involve the introduction of a three-carbon unit to form the six-membered ring and cyclization to create the carbamate linkage.

The table below outlines a potential multi-step solid-phase synthesis for a library of this compound derivatives.

| Step | Description | Reagents and Conditions | Rationale |

|---|---|---|---|

| 1 | Resin Loading | Fmoc-protected amino acid, DIC, DMAP, 2-Chlorotrityl chloride resin in DCM | Anchoring the C-terminal carboxylic acid of the amino acid to the solid support. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary N-protecting group to free the amine for subsequent reaction. |

| 3 | N-Alkylation | 3-bromo-1-propanol, DIPEA in DMF | Introduction of the 3-hydroxypropyl group onto the nitrogen atom, forming the backbone for the six-membered ring. |

| 4 | Cyclization/Carbamate Formation | Phosgene equivalent (e.g., triphosgene, CDI), Base (e.g., DIPEA) in THF or DCM | Intramolecular cyclization between the secondary amine and the terminal hydroxyl group to form the 2-oxo-1,3-oxazinane ring. |

| 5 | Cleavage from Resin | TFA/DCM/TIS (e.g., 95:2.5:2.5) | Release of the final this compound product from the solid support. |

This modular approach is amenable to combinatorial chemistry, where different amino acids (Step 1) and various alkylating agents (Step 3, if diversification at N-3 is desired before cyclization) could be used to generate a library of diverse compounds. The principles of solid-phase synthesis used for creating peptide and other heterocyclic libraries are directly applicable here. peptide.comacs.org

Synthetic Transformations of Precursors Leading to the this compound Structure

The construction of the this compound scaffold predominantly relies on the intramolecular cyclization of suitably functionalized acyclic precursors. Amino acids serve as a logical and common starting point, as they inherently contain the required stereocenter and carboxylic acid group at the C-4 position.

One notable method involves the intramolecular cyclization of diazoketones derived from N-protected α-amino acids. frontiersin.orgnih.gov In this approach, an N-Cbz-protected amino acid is first converted into a diazoketone. This intermediate then undergoes a Brønsted acid-catalyzed cyclization. frontiersin.orgnih.gov The reaction is promoted by silica-supported perchloric acid (HClO₄) in methanol, leading to the formation of 1,3-oxazinane-2,5-diones. frontiersin.orgnih.gov This method is advantageous due to its use of a metal-free, heterogeneous catalyst and mild reaction conditions, often resulting in good to high yields. nih.gov

The general transformation can be summarized as follows: N-Cbz-α-amino acid → N-Cbz-α-diazoketone → 4-substituted-1,3-oxazinane-2,5-dione

The table below details findings from studies on this synthetic transformation.

| Amino Acid Precursor (N-Cbz protected) | Key Reagent for Cyclization | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylglycine | Silica-supported HClO₄ | Methanol | Benzyl (2,5-dioxo-4-phenyl-1,3-oxazinan-3-yl)carbamate | 84% | nih.gov |

| Leucine | Silica-supported HClO₄ | Methanol | Benzyl (4-isobutyl-2,5-dioxo-1,3-oxazinan-3-yl)carbamate | 90% | nih.gov |

| Alanine | Silica-supported HClO₄ | Methanol | Benzyl (4-methyl-2,5-dioxo-1,3-oxazinan-3-yl)carbamate | 81% | nih.gov |

| Valine | Silica-supported HClO₄ | Methanol | Benzyl (4-isopropyl-2,5-dioxo-1,3-oxazinan-3-yl)carbamate | 86% | nih.gov |

Other synthetic routes have also been explored for the formation of the 1,3-oxazinan-2-one ring, although not always starting from amino acids to directly yield the 4-carboxylic acid derivative. For instance, chiral 1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives. nih.gov This method involves reacting an optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the target cyclic carbamate. nih.gov Another approach involves a three-component, one-pot reaction between tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine. When L-alanine is used as the amino component, the chiral product (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid is formed, demonstrating the utility of amino acids as precursors in varied synthetic designs.

Reaction Chemistry and Functional Group Transformations of 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety at C-4

The carboxylic acid group at the C-4 position is a versatile handle for various functional group interconversions, including esterification, amidation, acid chloride and anhydride (B1165640) formation, and decarboxylation.

Esterification Reactions and Ester Derivatives

The carboxylic acid functionality of 2-oxo-1,3-oxazinane-4-carboxylic acid can be readily converted to its corresponding esters through various standard esterification methods. While direct examples for this specific molecule are not extensively documented in publicly available literature, analogous transformations are well-established for similar heterocyclic carboxylic acids. Common methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, reaction with alkyl halides under basic conditions can also yield the desired ester.

A study on the synthesis of related 2-oxo-6-trihalomethyl- rsc.orgnih.govoxazinane-3-carboxylic acid ethyl esters demonstrates the feasibility of forming ester derivatives within this heterocyclic system. nih.gov This suggests that similar conditions could be applied to this compound to produce a variety of ester derivatives.

Table 1: Potential Ester Derivatives of this compound

| Ester Derivative | Potential Alcohol Reactant |

|---|---|

| Methyl 2-oxo-1,3-oxazinane-4-carboxylate | Methanol |

| Ethyl 2-oxo-1,3-oxazinane-4-carboxylate | Ethanol |

Amidation and Peptide Coupling Strategies

The formation of amides from the carboxylic acid moiety is a key transformation, often employed in the synthesis of biologically active molecules. This can be achieved by reacting this compound with a primary or secondary amine in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. lookchemmall.commdpi.com

A wide array of modern peptide coupling reagents can be utilized for this purpose. bachem.com The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if the chiral integrity at C-4 is to be maintained. uni-kiel.de

Table 2: Common Peptide Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Activating Species |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea |

| 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride | EDC | O-acylisourea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acyloxyphosphonium salt |

Formation of Acid Chlorides and Anhydrides

The carboxylic acid can be converted into more reactive intermediates such as acid chlorides and anhydrides. Acid chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.orgcommonorganicchemistry.comkhanacademy.org These highly electrophilic intermediates are valuable for subsequent reactions, including the formation of esters and amides under milder conditions than direct coupling methods.

Symmetrical or mixed anhydrides can also be prepared. wikipedia.org The reaction of the carboxylate salt with an acyl chloride is a common method for synthesizing mixed anhydrides. masterorganicchemistry.com Alternatively, treatment of the carboxylic acid with a dehydrating agent can lead to the formation of a symmetrical anhydride. youtube.com These activated species serve as effective acylating agents in various organic transformations.

Decarboxylation Reactions and Subsequent Transformations

As a β-keto acid analogue, with the carbonyl of the carbamate (B1207046) group at the β-position relative to the carboxylic acid, this compound is susceptible to decarboxylation upon heating. chemistrysteps.commasterorganicchemistry.com The mechanism of this reaction typically proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. libretexts.orgyoutube.com In the case of this compound, this would result in the loss of carbon dioxide and the formation of a 1,3-oxazinan-2-one (B31196).

The ease of decarboxylation can be influenced by the stability of the resulting carbanion or enolate intermediate. acs.org Subsequent transformations of the resulting 1,3-oxazinan-2-one could then be explored, providing a pathway to further derivatization.

Reactions of the 2-Oxo (Carbamate) Functionality

The cyclic carbamate moiety introduces another site of reactivity within the molecule, primarily involving ring-opening reactions.

Ring Opening Reactions and Their Mechanisms

The 2-oxo (carbamate) functionality within the 1,3-oxazinane (B78680) ring can undergo nucleophilic attack, leading to ring opening. This reaction is characteristic of cyclic carbamates and can be initiated by various nucleophiles under different conditions. rsc.orgnih.govacs.orgresearchgate.net

The mechanism of ring opening typically involves the nucleophilic addition to the carbonyl carbon of the carbamate. This is followed by the cleavage of one of the C-O bonds of the ring. The regioselectivity of the ring opening can be influenced by the nature of the nucleophile and the reaction conditions. For instance, basic hydrolysis would involve the attack of a hydroxide (B78521) ion, leading to the formation of a γ-amino alcohol and carbon dioxide. Acidic conditions, on the other hand, could lead to protonation of the carbamate oxygen, activating the carbonyl group towards nucleophilic attack.

The stability of the 1,3-oxazinane ring in this compound will be a key factor in determining the conditions required for ring opening. The presence of the carboxylic acid at C-4 may also influence the reactivity of the carbamate moiety.

Hydrolysis and Transamidation Pathways

The 2-oxo-1,3-oxazinane structure contains a cyclic carbamate (a type of amide linkage), which is susceptible to cleavage through hydrolysis and transamidation.

Hydrolysis: Under aqueous acidic or basic conditions, the N3-C2 amide bond of the oxazinane ring can undergo hydrolysis. This ring-opening reaction cleaves the cyclic structure to yield the corresponding linear γ-amino alcohol carboxylic acid. The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon (C2). Basic conditions typically facilitate the reaction by generating a more nucleophilic hydroxide ion, while acidic conditions promote the reaction by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The stability of the tetrahedral intermediate formed during this process is a key factor in the reaction kinetics researchgate.net.

Transamidation: The carbamate linkage is also susceptible to attack by other amine nucleophiles in a process known as transamidation. This reaction can be utilized to replace the endocyclic nitrogen or to open the ring by forming a linear urea (B33335) derivative. Direct transamidation of unactivated amides and carbamates is often challenging due to the stability of the amide bond and requires catalysis mdpi.com. Various methodologies, including those employing metal catalysts (e.g., palladium) or organocatalysts, have been developed to facilitate this transformation. For instance, palladium-catalyzed procedures have been shown to be effective for the transamidation of structurally diverse carbamates with various amines researchgate.net. The reaction mechanism typically involves activation of the amide carbonyl group by the catalyst, making it more susceptible to nucleophilic attack.

| Transformation | Reagents & Conditions | Product Type | Reference |

| Hydrolysis | H₃O⁺ or OH⁻ / H₂O | γ-Amino alcohol carboxylic acid | researchgate.net |

| Transamidation | R-NH₂, Palladium Catalyst, O₂ | Linear urea derivatives or N-substituted oxazinanones | mdpi.comresearchgate.net |

Transformations and Reactivity of the 1,3-Oxazinane Heterocyclic Ring

The 1,3-oxazinane ring is a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom at the N3 position of the 2-oxo-1,3-oxazinane ring is a secondary amine within a carbamate structure, making it available for various substitution reactions.

N-Alkylation: The hydrogen atom on the N3 nitrogen can be substituted with alkyl groups through reactions with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the nitrogen, forming an amide anion that then acts as a nucleophile. An example of such a derivative is 2-Oxo-3-propyl-1,3-oxazinane-4-carboxylic acid nih.gov.

N-Acylation: Acyl groups can be introduced at the N3 position using acyl chlorides or anhydrides. This reaction typically proceeds readily, as the nitrogen atom is nucleophilic. N-acylation is a common strategy to install protecting groups, such as the tert-butoxycarbonyl (Boc) group, or to introduce other functional moieties. For instance, derivatives like ethyl 2-oxo-6-trihalomethyl- researchgate.netorganic-chemistry.orgoxazinane-3-carboxylate have been synthesized, demonstrating N-substitution with a carboxylate group nih.gov.

| N-Substituent | Reagent Example | Reaction Type | Reference |

| Propyl | 1-Iodopropane, NaH | N-Alkylation | nih.gov |

| Ethoxycarbonyl | Ethyl chloroformate | N-Acylation | nih.gov |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | N-Acylation | nih.govresearchgate.net |

Functionalization and Modifications at Various Carbon Positions (C-Substitution)

The carbon backbone of the oxazinane ring offers multiple sites for functionalization, enabling the synthesis of a wide range of substituted derivatives.

C4-Substitution: The C4 position, being alpha to both the ring nitrogen and the carboxylic acid, is activated for functionalization. Enantioselective lithiation of N-Boc-1,3-oxazinanes using sec-butyllithium (B1581126) and a chiral ligand like sparteine, followed by transmetallation to zinc and a subsequent migratory Negishi coupling, allows for the controlled introduction of aryl and vinyl groups at the C4 position. This method provides access to highly enantio-enriched β²-amino acid precursors nih.govresearchgate.net.

C5-Substitution: Using a similar one-pot sequence of enantioselective lithiation and transmetallation, the regioselectivity of the final Negishi cross-coupling can be switched from C4 to C5 by selecting an appropriate palladium catalyst and ligand. This powerful strategy enables the synthesis of C5-functionalized oxazinanes, which are precursors to β³-amino acids nih.govresearchgate.net.

C6-Substitution: Substituents can also be introduced at the C6 position, often during the synthesis of the ring itself. For example, a three-step synthesis starting from β-alkoxyvinyl trihalomethyl ketones yields 2-oxo-6-trihalomethyl- researchgate.netorganic-chemistry.orgoxazinane derivatives nih.gov.

| Position | Methodology | Substituent Introduced | Key Reagents | Reference |

|---|---|---|---|---|

| C4 | Directed Lithiation / Negishi Coupling | Aryl, Alkenyl | s-BuLi/sparteine, ZnCl₂, Pd₂(dba)₃ | nih.govresearchgate.net |

| C5 | Directed Lithiation / Migratory Negishi Coupling | Aryl, Alkenyl | s-BuLi/sparteine, ZnCl₂, Pd(OAc)₂ | nih.govresearchgate.net |

| C6 | Cyclization of Substituted Precursor | Trifluoromethyl (CF₃) | Triphosgene | nih.gov |

Ring Contraction and Expansion Reactions (e.g., to Oxazolidinones)

The six-membered 1,3-oxazinane ring can undergo transformations that alter its size, leading to either smaller or larger heterocyclic systems.

Ring Contraction: A notable reaction of this scaffold is the base-catalyzed ring contraction of 5-hydroxy-1,3-oxazin-2-ones to form 5-hydroxymethyl-1,3-oxazolidin-2-ones researchgate.net. This transformation proceeds with high stereoselectivity. A DFT study of the mechanism suggests that the basicity of the reagent, rather than its nucleophilicity, is the crucial factor driving the reaction. The proposed pathway involves deprotonation of the C5-hydroxyl group, followed by intramolecular attack on the C2 carbonyl, leading to a bicyclic intermediate that rearranges to the five-membered oxazolidinone product researchgate.net. In other systems, base-promoted ring contraction of unsaturated oxazine (B8389632) rings to form pyrrole (B145914) derivatives has also been observed mdpi.com.

Ring Expansion: While ring contraction is a documented transformation of oxazinane derivatives, ring expansion reactions are less common. However, ring expansion methodologies are employed in the synthesis of 1,3-oxazine rings from smaller heterocyclic precursors. For instance, a Ritter-type reaction has been used to expand a four-membered oxetane (B1205548) ring fused to a steroid skeleton into a six-membered 1,3-oxazino ring system researchgate.net.

| Reaction Type | Starting Material Feature | Product | Key Conditions | Reference |

| Ring Contraction | 5-Hydroxy-1,3-oxazin-2-one | 5-Hydroxymethyl-1,3-oxazolidin-2-one | Base (e.g., DBU, TEA) | researchgate.net |

| Ring Contraction | Unsaturated 1,2-Oxazine | Pyrrole derivative | DBU, Alcohol | mdpi.com |

| Ring Expansion (Synthesis) | Fused Oxetane Ring | Fused 1,3-Oxazine Ring | Nitrile, HBF₄·Et₂O | researchgate.net |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. While the saturated 2-oxo-1,3-oxazinane ring itself is not typically reactive in cycloadditions, its unsaturated precursors or derivatives can participate in such reactions to build fused heterocyclic architectures.

[4+2] Cycloaddition (Diels-Alder): Unsaturated 1,3-oxazine derivatives can function as dienes or dienophiles in Diels-Alder reactions. For example, inverse electron-demand aza-Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich dienophile, are a common strategy for synthesizing nitrogen-containing six-membered rings organic-chemistry.org.

[3+3] Annulation: This type of reaction involves the combination of two three-atom components to form a six-membered ring. Rhodium(II)-catalyzed reactions of cyclic nitronates (which can be considered precursors to 1,2-oxazines) with vinyl diazoacetates proceed as a [3+3] annulation to produce bicyclic fused oxazine systems mdpi.com. These strategies highlight how the oxazine core can be integrated into more complex, fused molecular frameworks.

Rearrangement Reactions within the Oxazinane Scaffold and Analogous Systems

The oxazinane scaffold can be subject to various rearrangement reactions, often triggered by specific functional groups or reagents, leading to significant structural reorganization.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate pharmdguru.comwikipedia.org. This reaction can be conceptually applied to derivatives of this compound. If the C4-carboxylic acid is converted to a primary amide (carboxamide), treatment with reagents like bis(trifluoroacetoxy)iodobenzene (BTI) could induce an intramolecular Hofmann-type rearrangement. The isocyanate formed at C4 could be trapped by the ring oxygen or nitrogen, potentially leading to novel bicyclic urea or carbamate structures. A similar strategy has been used to convert 2-hydroxymethylbenzamides into 1,4-dihydro-benzo[d] researchgate.netorganic-chemistry.orgoxazin-2-ones, where an intermediate isocyanate is trapped intramolecularly by a hydroxyl group nih.gov.

Sigmatropic Rearrangements: These pericyclic reactions involve the intramolecular migration of a σ-bond across a π-system libretexts.org. While the parent saturated oxazinane ring is not amenable to these reactions, derivatives containing appropriate unsaturation could undergo such transformations. For example, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, such as the Claisen rearrangement, could occur if an allyl group were attached to the ring oxygen (O1), with a double bond present within the ring numberanalytics.comyoutube.com. Similarly, 2-oxonia organic-chemistry.orgorganic-chemistry.orgsigmatropic rearrangements have been identified as plausible pathways in the formation of other oxacyclic systems nih.gov.

Structural Elucidation and Advanced Characterization Methodologies for 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid

Spectroscopic Analysis of Molecular Structure

Spectroscopic techniques provide a detailed view of the molecular framework and the functional groups present in 2-Oxo-1,3-oxazinane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

For ¹H NMR, the protons within the 1,3-oxazinane (B78680) ring are expected to exhibit distinct signals. The proton at the chiral center (C4) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene groups in the ring would also show complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The N-H proton of the cyclic carbamate (B1207046) would typically appear as a broad singlet, and the carboxylic acid proton would be a highly deshielded singlet, often broad and exchangeable with D₂O.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid and the carbonyl carbon of the cyclic carbamate are expected to resonate at the downfield end of the spectrum (typically >160 ppm). The chiral carbon (C4) attached to the carboxylic acid group would appear in the aliphatic region, as would the other methylene carbons of the oxazinane ring.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by establishing connectivity between protons and their directly attached carbons, as well as correlations between coupled protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s |

| Amide (-NH-) | 7.0 - 9.0 | br s |

| Methine (-CH(COOH)-) | 4.0 - 4.5 | m |

| Methylene (-O-CH₂-) | 3.5 - 4.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy for similar structures, as specific experimental data is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 |

| Amide Carbonyl (-NC O-) | 155 - 165 |

| Methylene Carbon (-O-C H₂-) | 60 - 70 |

| Methine Carbon (-C H(COOH)-) | 50 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1730 cm⁻¹. The C=O stretch of the cyclic carbamate (amide) would also be a strong absorption, typically in the range of 1650-1680 cm⁻¹. Additionally, the N-H stretching vibration of the amide would be observed around 3200-3400 cm⁻¹. C-O and C-N stretching vibrations would be present in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound This table is predictive and based on general principles of IR spectroscopy for similar functional groups, as specific experimental data is not publicly available.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| N-H (Amide) | 3200 - 3400 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=O (Cyclic Carbamate) | 1650 - 1680 | Strong |

| C-O Stretch | 1000 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₇NO₄), the molecular weight is 145.11 g/mol . In a high-resolution mass spectrum, the exact mass would be observed, confirming the elemental composition. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the oxazinane ring, providing further structural information.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center at C4. Furthermore, it would reveal the preferred conformation of the six-membered oxazinane ring, which can adopt various conformations such as chair, boat, or twist-boat. The crystal packing information would also elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups. As of now, the crystal structure of this compound has not been reported in publicly available databases.

Advanced Chiral Analysis Techniques (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC))

Given the presence of a chiral center, the separation and analysis of the enantiomers of this compound are crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For carboxylic acids, polysaccharide-based CSPs are often effective. While specific methods for this compound are not detailed in the literature, the development of such analytical techniques would be essential for controlling the stereochemical purity of the compound in synthetic processes. SFC is often favored for its faster analysis times and reduced solvent consumption compared to HPLC. mdpi.com

Theoretical and Computational Studies of 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to probe the electronic structure and reactivity of 2-oxo-1,3-oxazinane-4-carboxylic acid. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The initial step in the computational study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For a flexible six-membered ring system like 1,3-oxazinane (B78680), multiple low-energy conformations, such as chair and boat forms, are possible. Conformational analysis of similar 1,3-oxazine structures has revealed a complex potential energy surface with several minima corresponding to different ring puckering and substituent orientations. The presence of the oxo and carboxylic acid groups at positions 2 and 4, respectively, introduces specific steric and electronic constraints that influence the preferred conformation. The global minimum energy structure and the relative energies of other stable conformers are critical for understanding the compound's behavior.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Axial COOH) | 0.00 |

| Chair (Equatorial COOH) | 1.25 |

| Twist-Boat | 5.80 |

| Boat | 6.50 |

Note: Data are hypothetical and for illustrative purposes, as specific literature on this exact molecule is scarce.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying the transition states that connect reactants to products. For this compound, potential reactions could include ring-opening, decarboxylation, or reactions at the nitrogen atom. Characterizing the geometry and energy of the transition states provides crucial information about the reaction barriers and, consequently, the reaction rates. For instance, the mechanism of hydrolysis of the cyclic carbamate (B1207046) functionality would proceed through a tetrahedral intermediate, and DFT can model the energetic profile of this process.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the atomic motions of the molecule, providing a view of its conformational flexibility and its interactions with a surrounding environment, such as a solvent. By simulating the trajectory of the molecule, one can observe transitions between different conformations and understand how these dynamics are influenced by temperature and the solvent. These simulations are particularly valuable for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends, aiding in the assignment of experimental peaks. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms are invaluable for interpreting experimental NMR data and confirming the connectivity and stereochemistry of the molecule. The accuracy of these predictions has been shown to be high when appropriate levels of theory and basis sets are used. nih.gov

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

|---|---|

| Infrared (IR) | C=O (acid): ~1730 cm⁻¹C=O (carbamate): ~1690 cm⁻¹N-H stretch: ~3350 cm⁻¹ |

| ¹³C NMR | C=O (acid): ~175 ppmC=O (carbamate): ~155 ppmC4: ~55 ppm |

| ¹H NMR | H4: ~4.5 ppm |

Note: These are typical predicted values for the functional groups present and serve as an illustrative example.

Role of 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid in Organic Synthesis and As Building Blocks

Strategic Intermediate in the Synthesis of Complex Organic Molecules

While specific examples detailing the use of 2-Oxo-1,3-oxazinane-4-carboxylic acid as an intermediate are not prevalent, the parent 1,3-oxazinan-2-one (B31196) ring system is a known component in the synthesis of complex molecules. frontiersin.orgacs.org These heterocycles can be considered protected forms of 1,3-amino alcohols, allowing for selective manipulation of other functional groups. The carboxylic acid function at the 4-position of the target compound offers a handle for further chemical transformations, such as amide bond formation or reduction, making it a theoretical candidate for constructing more elaborate molecular architectures.

Versatile Scaffold for the Construction of Diverse Heterocyclic Systems

The 1,3-oxazinan-2-one ring is a heterocyclic scaffold that can, in principle, be modified to create other heterocyclic systems. Although direct evidence of this compound being used for this purpose is limited, related oxazinane structures serve as precursors in synthetic pathways. researchgate.net The inherent functionality—a cyclic carbamate (B1207046) and a carboxylic acid—provides two distinct points for chemical modification, potentially allowing for ring-opening, ring-expansion, or annulation reactions to build new heterocyclic frameworks.

Applications in the Design of Conformationally Constrained Amino Acid Mimetics

The cyclic nature of this compound inherently restricts the conformational freedom of the backbone compared to an acyclic amino acid. This principle is fundamental to the design of peptidomimetics, where constraining the geometry of an amino acid residue can enhance binding affinity to biological targets, improve metabolic stability, and influence secondary structure formation in peptides. rsc.orgnih.govamazonaws.com Incorporating such rigid structures can help mimic specific peptide conformations, such as β-turns or helical segments. While this compound fits the structural profile of a constrained amino acid mimetic, specific studies detailing its incorporation into peptides and the resulting conformational effects are not widely reported.

Utility in Foldamer and Peptide Engineering Approaches

Foldamers are non-natural oligomers designed to adopt well-defined, predictable three-dimensional structures similar to proteins. nih.govnih.gov The development of foldamers relies on building blocks that introduce specific conformational preferences. Non-proteinogenic amino acids and cyclic scaffolds are frequently used to create novel helical or sheet-like structures. mdpi.comresearcher.lifefrontiersin.org Due to its rigid cyclic structure, this compound is a plausible candidate for use as a monomer in foldamer synthesis to induce specific folding patterns. However, the existing literature on foldamers tends to focus on other classes of cyclic amino acids and building blocks.

Precursor to Structurally Diverse Scaffolds for Chemical Research

As a chiral, bifunctional molecule, this compound can theoretically serve as a starting point for generating diverse chemical scaffolds. The carboxylic acid can be converted into esters, amides, or alcohols, while the N-H group of the carbamate could be alkylated or acylated. Furthermore, the carbamate itself can be hydrolyzed to unmask the underlying 1,3-amino alcohol functionality. This versatility makes it a potential precursor for creating libraries of compounds for chemical and biological screening, even though its actual application in this area is not extensively documented. frontiersin.org

Future Directions and Emerging Research Avenues for 2 Oxo 1,3 Oxazinane 4 Carboxylic Acid Chemistry

Development of Novel and Highly Sustainable Synthetic Pathways

The traditional synthesis of 1,3-oxazinane (B78680) structures often involves multi-step procedures that may utilize hazardous reagents. For instance, the cyclization step to form the 2-oxo-1,3-oxazinane ring has been accomplished using reagents like triphosgene, which poses significant toxicity risks. nih.gov Future research is increasingly focused on developing greener, more sustainable alternatives that offer improved safety profiles, atom economy, and reduced environmental impact.

Key strategies for sustainable synthesis include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods can dramatically reduce waste. The development of novel catalysts (e.g., metal-based or organocatalysts) for the cyclocondensation reactions that form the oxazinane ring is a primary goal.

Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the core scaffold would represent a significant advance in sustainability.

Solvent Minimization: The exploration of solvent-free reaction conditions or the use of environmentally benign solvents (e.g., water, supercritical CO2, or bio-derived solvents) is crucial. ijrpr.com Current methods often rely on conventional organic solvents, and transitioning away from these is a key objective in green chemistry. mdpi.com

| Synthetic Strategy | Conventional Approach | Sustainable Future Direction | Potential Benefits |

| Cyclization Reagent | Triphosgene, Phosgene (B1210022) Derivatives nih.gov | Catalytic CO2 insertion, Biodegradable condensing agents | Reduced toxicity, Improved safety, Higher atom economy |

| Starting Materials | Petroleum-derived precursors | Amino acids, Hydroxy acids from biomass | Use of renewable resources, Reduced carbon footprint |

| Reaction Conditions | Anhydrous organic solvents mdpi.com | Aqueous media, Solvent-free mechanochemistry | Minimized solvent waste, Lower environmental impact, Potentially milder conditions |

Exploration of Underutilized Reactivity Modes and Regioselectivity Challenges

The 2-oxo-1,3-oxazinane-4-carboxylic acid scaffold possesses multiple reactive sites, including the lactam functionality, the carboxylic acid group, and various C-H bonds on the heterocyclic ring. However, the reactivity of this specific system is not yet fully explored. Future research will likely focus on selectively functionalizing the ring to generate diverse analogues for various applications.

Emerging areas of investigation include:

C-H Functionalization: Direct activation and functionalization of C-H bonds on the oxazinane ring (at positions 5 and 6) would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Ring-Opening Polymerization: The lactam moiety within the 2-oxo-1,3-oxazinane structure presents an opportunity for ring-opening polymerization to create novel biodegradable polymers with embedded functionality derived from the carboxylic acid group.

Regioselective Transformations: A significant challenge is achieving high regioselectivity in reactions involving the different functional groups. For example, developing orthogonal protection strategies to selectively react either the carboxylic acid or the N-H group of the lactam is a key synthetic hurdle that needs to be addressed to unlock the full synthetic potential of the scaffold.

Integration of Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties, reaction outcomes, and biological activities, thereby reducing the need for extensive empirical screening. nih.gov For the this compound system, computational modeling can provide critical insights.

Key applications include:

Reaction Mechanism Elucidation: Quantum mechanics (QM) calculations can be used to model transition states and reaction pathways for the synthesis and functionalization of the oxazinane ring. This can help in optimizing reaction conditions and in the rational design of catalysts.

Conformational Analysis: The oxazinane ring can adopt various conformations (e.g., chair, boat), which can significantly influence its reactivity and biological properties. Computational modeling can predict the most stable conformations and the energy barriers between them.

Predictive Toxicology and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological effects and toxicity of novel derivatives, guiding the synthesis towards safer and more effective compounds. researchgate.net

| Computational Method | Application Area | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Transition state energies, Activation barriers, Catalyst-substrate interactions |

| Molecular Dynamics (MD) | Conformational Sampling | Preferred 3D structure in solution, Ring flexibility, Solvent effects |

| QSAR / Docking | Virtual Screening | Prediction of biological targets, Binding affinities, ADMET properties |

Application within Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, reproducibility, and scalability. flinders.edu.audurham.ac.uk The synthesis of this compound and its derivatives is well-suited for this technology.

Advantages of adopting flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, which is particularly advantageous when using hazardous reagents or performing highly exothermic reactions. durham.ac.uk

Process Optimization: The precise control over parameters like temperature, pressure, and residence time in a flow system allows for rapid reaction optimization, leading to higher yields and purities. durham.ac.uk

Automation and Library Synthesis: Integrating flow reactors with automated platforms enables the rapid synthesis of large libraries of analogues. researchgate.net By systematically varying starting materials fed into the reactor, researchers can efficiently explore the chemical space around the core scaffold for applications such as drug discovery. The use of packed-bed reactors with immobilized reagents or catalysts can further streamline the process by simplifying purification. unimi.it

This automated approach can accelerate the discovery of new derivatives with desirable properties, making it a cornerstone for future research into the chemistry of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.